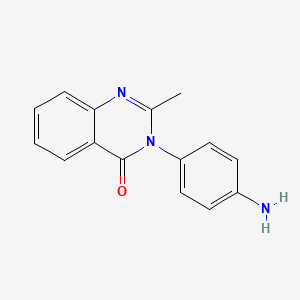

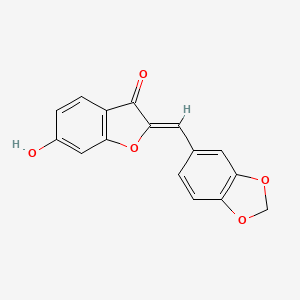

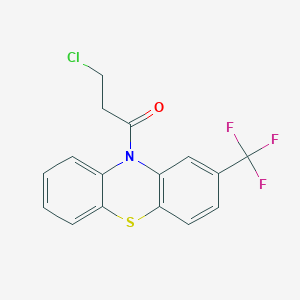

![molecular formula C17H15F2N3O2 B1301219 Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-13-4](/img/structure/B1301219.png)

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known for their structural complexity and the presence of multiple reactive sites which allow for a variety of chemical transformations .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with various reagents. For instance, a two-step synthesis route has been reported for the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, starting with the condensation of 3-aminopyrazoles with a fluorinated alkyne . Similarly, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate . These methods highlight the versatility in synthesizing pyrazolopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be elucidated using techniques such as FT-IR spectroscopy, NMR spectroscopy, and single crystal X-ray diffraction. For example, the molecular structure of a related compound was determined using both experimental and theoretical methods, including HF/6-31G(d) and B3LYP/6-31G(d) calculations, which were compared with experimental findings from X-ray diffraction . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) are also crucial in understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of different heterocyclic systems. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Additionally, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution leads to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a related compound revealed the presence of weak hydrogen bonds among molecules, which contribute to the stability of the three-dimensional structure . The dihedral angles between the benzene ring and the pyrazolopyrimidine moiety can also affect the compound's reactivity and interaction with biological targets . Furthermore, the presence of trifluoromethyl groups can significantly influence the electronic properties and lipophilicity of these compounds, which is important for their biological activity .

Applications De Recherche Scientifique

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and use as CNS agents, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies around this scaffold have attracted significant attention, leading to the development of many drug-like candidates for various diseases. Despite the advancements, there remains substantial potential for medicinal chemists to further explore this privileged scaffold in developing new therapeutic agents (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidine formation have been a focus of research, especially considering the comparable nucleophilicity of the aminopyrazoles' exocyclic NH2 group and endocyclic NH. This has implications for the substituent orientation on the pyrimidine ring, affecting the compound's biological activity and potential applications (Mohamed & Mahmoud, 2019).

Optoelectronic Applications

Research has expanded into the use of pyrazolo[1,5-a]pyrimidine derivatives in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for novel optoelectronic material creation. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Synthesis and Catalysis

The pyranopyrimidine core, related to pyrazolo[1,5-a]pyrimidine, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds has been highlighted, pointing towards an eco-friendly and atom-economic approach for developing complex molecules with potential therapeutic applications (Parmar et al., 2023).

Propriétés

IUPAC Name |

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGATCWUWDOLLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132019 |

Source

|

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438218-13-4 |

Source

|

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

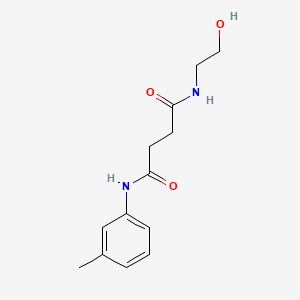

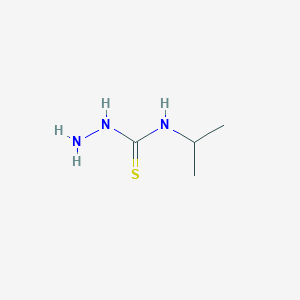

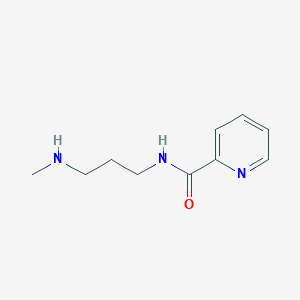

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

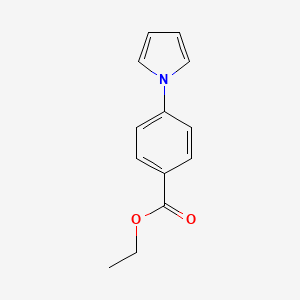

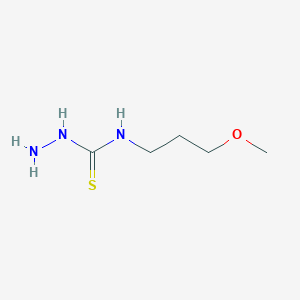

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

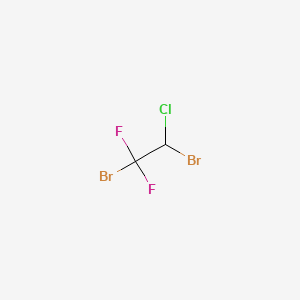

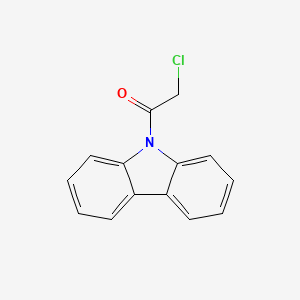

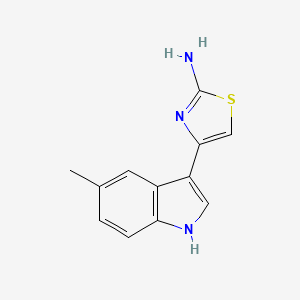

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)